N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide
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Overview
Description
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide is a complex organic compound. This compound combines structural elements derived from isoquinolines, thiophenes, and oxalamides. Its multifaceted nature allows it to interact in diverse chemical and biological contexts, making it a subject of study across various scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis
Start with the synthesis of 3,4-dihydroisoquinoline.
Follow a Friedel-Crafts acylation to introduce the thiophene ring.
Undergo a Mannich reaction to add the 2-(thiophen-2-yl)ethyl substituent.
N-Oxalamide Formation
Prepare oxalamide using oxalic acid and a methoxy-substituted aniline.
Couple the intermediate products through an amidation reaction under mild conditions to avoid decomposition.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory processes using bulk chemical reactors. This involves careful monitoring of temperature and pH, and the use of catalysts to increase yields and reduce reaction times. Key steps are automated, ensuring consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation
Undergoes oxidation reactions at the isoquinoline and thiophene moieties.
Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction
Reduction reactions often target the nitro groups and double bonds.
Employ reagents like lithium aluminum hydride and sodium borohydride.
Substitution
Electrophilic and nucleophilic substitution reactions are prevalent due to the presence of aromatic rings.
Reagents like halogens and Grignard reagents are frequently used.
Major Products
Oxidation: : Produces sulfoxides or sulfones from the thiophene ring, and hydroxylated products from the isoquinoline.
Reduction: : Forms amines and alkanes from nitro compounds and double bonds.
Substitution: : Results in various substituted derivatives, depending on the substituents and conditions used.
Scientific Research Applications
Chemistry
Used as a model compound to study aromatic substitution and coupling reactions.
Biology
Studied for its potential interactions with various biological receptors and enzymes.
Medicine
Investigated for its potential use as a pharmaceutical agent due to its ability to interact with multiple biological targets.
Industry
Used in the development of new materials, including polymers and resins.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Molecular Targets: : Binds to receptors and enzymes, modulating their activity.
Pathways Involved: : Influences signaling pathways, including those related to inflammation and cell proliferation.
Comparison with Similar Compounds
Unique Characteristics
Combines structural features of isoquinolines and thiophenes with an oxalamide backbone, providing unique chemical reactivity and biological activity.
Similar Compounds
N1-(2-phenethyl)-N2-(3-methoxyphenyl)oxalamide: : Shares the oxalamide and methoxyphenyl components but lacks the isoquinoline and thiophene rings.
3,4-dihydroisoquinoline derivatives: : Commonly used in the synthesis of compounds with neuroactive properties.
Thiophene derivatives: : Widely studied for their electronic properties and potential use in organic electronics.
This article should give you a comprehensive overview of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-(3-methoxyphenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-30-20-9-4-8-19(14-20)26-24(29)23(28)25-15-21(22-10-5-13-31-22)27-12-11-17-6-2-3-7-18(17)16-27/h2-10,13-14,21H,11-12,15-16H2,1H3,(H,25,28)(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBRDTAVVXVEAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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